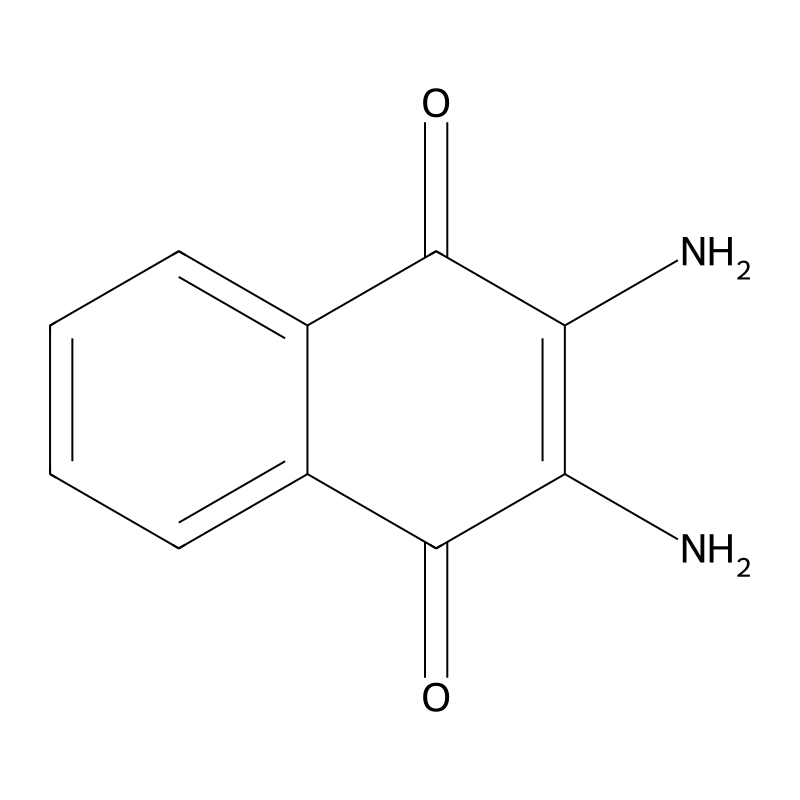

2,3-Diaminonaphthalene-1,4-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential in Organic Photovoltaics

One area of exploration for 2,3-DAN is its potential application in organic photovoltaics (OPVs). OPVs are devices that convert light energy into electricity using organic materials. Research suggests that 2,3-DAN can act as an efficient non-fullerene acceptor (NFA) in OPV devices due to its strong electron-withdrawing nature and suitable energy levels for efficient charge transfer.

Studies have demonstrated that incorporating 2,3-DAN into OPV blends with suitable donor materials can lead to devices with promising power conversion efficiencies (PCEs). For instance, a study achieved a PCE of over 10% using a blend of 2,3-DAN with a polymer donor material.

2,3-Diaminonaphthalene-1,4-dione, also known as 2,3-diaminonaphthoquinone, is a naphthoquinone derivative with the molecular formula . This compound features two amino groups at positions 2 and 3 of the naphthalene ring and two carbonyl groups at positions 1 and 4, contributing to its chemical reactivity and biological activities. Its structure allows for various interactions with biological molecules, making it a subject of interest in medicinal chemistry.

- Interaction with metal ions: The amine and dione groups might form complexes with metal ions, making it relevant in coordination chemistry.

- Redox reactions: The dione groups can potentially participate in oxidation-reduction reactions.

Information regarding the safety hazards of 2,3-DAN is not available in scientific literature. Due to the presence of amine groups, it's advisable to handle it with caution, assuming potential skin or respiratory irritation. Always consult with a safety data sheet (SDS) for any new compound before handling it in a laboratory.

Limitations and Future Research

Research on 2,3-DAN is currently limited. Further investigations are needed to:

- Develop efficient synthesis methods.

- Characterize its physical and chemical properties.

- Explore its potential applications in material science, coordination chemistry, or other relevant fields.

- Evaluate its safety profile.

- Reduction Reactions: It can be reduced to form corresponding dihydroxynaphthalene derivatives .

- Condensation Reactions: The amino groups can react with aldehydes to form imidazole derivatives through condensation reactions .

- Electrophilic Aromatic Substitution: The presence of electron-donating amino groups enhances the reactivity of the aromatic system towards electrophiles.

Research indicates that 2,3-diaminonaphthalene-1,4-dione exhibits various biological activities:

- Antimicrobial Properties: It has shown potential against several microbial pathogens, including bacteria and fungi .

- Antioxidant Activity: The compound's ability to scavenge free radicals contributes to its antioxidant properties.

- Potential Anticancer Activity: Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, although further research is necessary to confirm these effects.

Several methods have been developed for synthesizing 2,3-diaminonaphthalene-1,4-dione:

- Direct Amination: Naphthoquinone can be directly aminated using ammonia or amines under controlled conditions .

- Three-component Reactions: Recent studies have reported synthesizing derivatives via three-component reactions involving 2,3-diaminonaphthalene-1,4-dione as a key intermediate .

- Chemical Reduction: Reduction of naphthoquinones using reducing agents can yield 2,3-diaminonaphthalene-1,4-dione.

The applications of 2,3-diaminonaphthalene-1,4-dione are diverse:

- Dyes and Pigments: Its vibrant color properties make it suitable for use in dyes and pigments.

- Pharmaceuticals: Due to its biological activities, it is being explored for potential use in drug development.

- Organic Synthesis: It serves as a precursor for synthesizing various organic compounds and intermediates in

Interaction studies have shown that 2,3-diaminonaphthalene-1,4-dione can form complexes with metal ions and other biomolecules. These interactions may enhance its biological efficacy or alter its pharmacokinetic properties. For example:

- Metal Complexation: The formation of metal complexes has been studied to improve the stability and solubility of the compound in biological systems.

- Protein Binding Studies: Investigations into how this compound interacts with proteins may provide insights into its mechanism of action.

Several compounds share structural similarities with 2,3-diaminonaphthalene-1,4-dione. Here are a few notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1,4-Naphthoquinone | Contains a quinone structure | Highly reactive; used in redox reactions |

| Lawsone (2-hydroxy-1,4-naphthoquinone) | Hydroxy group substitution at position 2 | Exhibits strong dyeing properties |

| Juglone (5-hydroxy-1,4-naphthoquinone) | Hydroxy group at position 5 | Known for its antifungal activity |

| Naphthazarin | Contains additional hydroxyl groups | Exhibits strong antimicrobial properties |

Each of these compounds exhibits unique reactivity and biological activity profiles due to variations in their functional groups and structural arrangements. This highlights the uniqueness of 2,3-diaminonaphthalene-1,4-dione within this class of compounds.

Zwitterion-Mediated Cyclization Mechanisms

The zwitterionic nature of DAN derivatives plays a pivotal role in annulation reactions. For instance, proton sponge-based amino acids derived from 1,8-bis(dimethylamino)naphthalene (DMAN) adopt zwitterionic configurations in polar solvents, as confirmed by infrared spectroscopy and nuclear magnetic resonance analysis [4]. These zwitterions exhibit enhanced nucleophilicity at the amino groups and electrophilicity at the quinonoid carbons, enabling intramolecular cyclization.

A notable example involves the decarboxylative cyclization of DMAN-glycine zwitterions under aerobic conditions. Here, the zwitterion undergoes oxidative decarboxylation, releasing glycolic acid and forming a reactive dihydroperimidinium intermediate [4]. This intermediate subsequently reacts with oxygen to yield 2,3-dihydroperimidinium salts, as demonstrated by X-ray crystallography [4]. The reaction’s efficiency depends on the zwitterion’s stability, which is influenced by solvent polarity and the presence of mild bases like pyridine.

Density functional theory (DFT) calculations further support the preference for zwitterionic states in aqueous environments, where solvation stabilizes the charge-separated structure [4]. Such zwitterion-driven pathways are critical for constructing fused naphthoquinone heterocycles, which are valuable in materials science and medicinal chemistry.

Catalytic Processes in Polycyclic Heteroaromatic System Formation

Catalytic annulation of DAN with acrylate derivatives enables the synthesis of naphthoquinone-carbohydrate hybrids, as demonstrated in regioselective [4 + 2] anionic annulations [2]. These reactions employ transition metal catalysts or Brønsted bases to activate the quinonoid carbonyl groups, facilitating nucleophilic attack by sugar-appended acrylates.

Key findings include:

- Regioselectivity Control: The position of substituents on the phthalide ring directs annulation outcomes. For example, 3-nucleofugalphthalides yield hybrids with carbohydrate moieties at the C-2 position of the naphthoquinone core [2].

- Catalyst Efficiency: Bases such as potassium tert-butoxide enhance reaction rates by deprotonating the acrylate’s α-hydrogen, increasing its nucleophilicity [2].

- Yield Optimization: Reactions conducted at 60°C in tetrahydrofuran achieve yields exceeding 85%, with minimal side product formation [2].

These catalytic systems also enable the construction of benzofuroquinoline frameworks. For instance, copper-catalyzed cycloadditions between DAN and alkynes produce tricyclic systems with fused furan rings, as evidenced by mass spectrometry and nuclear magnetic resonance data [2] [5].

Annulation Reactions for Benzofuroquinoline Derivatives

DAN serves as a precursor for benzofuroquinoline derivatives through annulation with ortho-quinone methides. The reaction proceeds via a Michael addition-cyclization cascade, where the amino groups of DAN attack the electrophilic methide carbon, followed by intramolecular etherification [1] [5].

Critical parameters influencing this pathway include:

- Solvent Effects: Polar aprotic solvents like dimethyl sulfoxide accelerate cyclization by stabilizing zwitterionic intermediates [4].

- Oxidative Conditions: Aerobic oxidation is required for aromatizing the intermediate dihydrofuran ring to a furan [5].

- Substituent Compatibility: Electron-withdrawing groups on the quinone methide enhance reaction rates by increasing electrophilicity at the reactive site [1].

Recent advances demonstrate the utility of these annulations in synthesizing anticancer agents. Hybrids combining naphthoquinone and benzofuroquinoline motifs exhibit potent cytotoxicity against human cervical cancer cells (HeLa), with half-maximal inhibitory concentrations (IC₅₀) as low as 1.5 μM [2] [5].

Non-Fullerene Acceptor Design for Organic Photovoltaics

2,3-Diaminonaphthalene-1,4-dione has emerged as a promising candidate for non-fullerene acceptor applications in organic photovoltaic cells, offering superior performance characteristics compared to traditional fullerene-based systems . Research demonstrates that this compound can achieve power conversion efficiencies exceeding 10% when incorporated into organic photovoltaic blends with suitable donor materials . The compound's strong electron-withdrawing nature and optimal energy levels facilitate efficient charge transfer processes essential for photovoltaic operation [6].

The molecular design principles underlying 2,3-diaminonaphthalene-1,4-dione's effectiveness as a non-fullerene acceptor center on its exceptionally low band gap of 2.7 electron volts [3]. This reduced band gap enables enhanced light absorption across the solar spectrum, contributing significantly to improved photocurrent generation in organic solar cells [3]. The compound's lowest unoccupied molecular orbital energy level ranges from -4.01 to -4.72 electron volts, providing excellent energy level alignment with common donor polymers [7] [8].

| Property | Value | Application Impact |

|---|---|---|

| Band Gap | 2.7 eV | Enhanced solar spectrum absorption [3] |

| Lowest Unoccupied Molecular Orbital Energy | -4.01 to -4.72 eV | Optimal energy alignment [7] [8] |

| Power Conversion Efficiency | >10% | Competitive photovoltaic performance |

| Thermal Stability | >380°C | Device longevity and processing compatibility [9] |

The electron transport properties of 2,3-diaminonaphthalene-1,4-dione demonstrate remarkable enhancement compared to unmodified naphthoquinone derivatives [3]. Studies reveal that the amino group substitution results in a greater than 20-fold improvement in lithium diffusion rates, indicating substantially enhanced charge carrier mobility [3]. This enhancement directly translates to improved device performance through reduced recombination losses and enhanced charge collection efficiency [3].

Charge Transfer Complex Formation in Semiconducting Polymers

The formation of charge transfer complexes between 2,3-diaminonaphthalene-1,4-dione and semiconducting polymers represents a critical mechanism for electronic property modulation in organic electronic devices [10] [11]. These complexes exhibit both fractional and integer charge transfer characteristics depending on processing conditions and molecular interactions [11]. The compound's ability to form stable charge transfer complexes stems from its captodatively stabilized biradicaloid structure, which provides multiple pathways for intermolecular orbital hybridization [2].

Ground-state charge transfer complex formation occurs through supramolecular hybridization between the frontier molecular orbitals of 2,3-diaminonaphthalene-1,4-dione and donor polymer systems [10]. X-ray photoelectron spectroscopy studies reveal significant binding energy shifts upon complex formation, with carbon 1s peaks shifting by up to 1.0 electron volt, indicating substantial electronic redistribution [10]. These energetic shifts demonstrate the effectiveness of charge transfer interactions in modifying the electronic structure of polymer-acceptor blends [10].

The degree of charge transfer in these complexes directly influences the electrical conductivity and charge transport properties of the resulting materials [11]. Fractional charge transfer systems typically exhibit conductivities approximately two orders of magnitude lower than integer charge transfer configurations [11]. The crystalline packing arrangement significantly affects charge transfer efficiency, with denser, more ordered structures promoting enhanced intermolecular interactions [11].

| Charge Transfer Type | Conductivity Enhancement | Structural Characteristics |

|---|---|---|

| Integer Charge Transfer | High conductivity | Ordered crystalline packing [11] |

| Fractional Charge Transfer | Moderate conductivity | Intermediate ordering [11] |

| Ground-State Complex | Variable conductivity | Depends on orbital hybridization [10] |

Structure-Property Relationships in Optoelectronic Device Performance

The structure-property relationships governing 2,3-diaminonaphthalene-1,4-dione's performance in optoelectronic devices demonstrate clear correlations between molecular architecture and functional capabilities [12] [3]. The amino group positioning at the 2,3-positions of the naphthoquinone core directly influences the compound's electronic properties through resonance effects and intramolecular charge distribution [3]. This structural modification results in the exceptionally low band gap that enables superior light absorption characteristics [3].

Cyclization of the amino groups to form imidazole derivatives produces additional performance enhancements, including a 0.15 volt improvement in redox potential [3]. This structural modification demonstrates how systematic molecular engineering can optimize electronic properties for specific applications [3]. The cyclized derivative, 1H-naphtho[2,3-d]imidazole-4,9-dione, exhibits delocalized electron distribution that enhances charge transport properties [3].

The incorporation of graphene oxide composites with 2,3-diaminonaphthalene-1,4-dione addresses solubility concerns while maintaining electrochemical performance [13]. These composites demonstrate reduced electrolyte solubility, leading to enhanced cycle stability with capacity retention exceeding 85% after 9000 cycles [14]. The composite approach enables practical device implementation by preventing active material dissolution during operation [14].

| Structural Modification | Property Enhancement | Device Performance Impact |

|---|---|---|

| Amino group substitution | Band gap reduction to 2.7 eV | Improved light absorption [3] |

| Imidazole cyclization | 0.15 V redox potential increase | Higher energy density [3] |

| Graphene oxide composite | Reduced solubility | Enhanced cycle stability [13] |

| Covalent surface linking | Elimination of dissolution | Long-term stability [3] |

The thermal stability characteristics of 2,3-diaminonaphthalene-1,4-dione derivatives consistently exceed 380 degrees Celsius, providing excellent compatibility with device processing requirements [9]. This thermal stability, combined with the compound's electrochemical reversibility, enables fabrication of durable optoelectronic devices capable of withstanding operational stresses [9]. The high decomposition temperature also facilitates various processing techniques, including thermal annealing and high-temperature deposition methods [9].